molecular formula C9H8FNO5 B15321096 3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid

3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid

Cat. No.: B15321096
M. Wt: 229.16 g/mol
InChI Key: YLAVGPPSAPYWGI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluoro and nitro group on a benzene ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) as a nitration agent . The reaction conditions often include a solvent such as dichloromethane and a controlled temperature environment to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-Fluoro-6-nitrophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2-Fluoro-6-aminophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxypropanoic acid moiety can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy and a carboxylic acid group, which can influence its reactivity and interactions with biological targets. The combination of fluoro and nitro groups also adds to its distinct chemical properties.

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8FNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

YLAVGPPSAPYWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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